molecular formula C11H10ClF3OS B14054304 1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14054304
M. Wt: 282.71 g/mol
InChI Key: BZWIFKPYLGEFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H10ClF3OS It is a derivative of phenylpropanone, featuring a chloromethyl group and a trifluoromethylthio group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable phenylpropanone derivative.

    Trifluoromethylthiolation: The chloromethylated intermediate is then reacted with a trifluoromethylthiolating agent, such as trifluoromethanesulfenyl chloride, to introduce the trifluoromethylthio group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one

Properties

Molecular Formula

C11H10ClF3OS

Molecular Weight

282.71 g/mol

IUPAC Name

1-[3-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10ClF3OS/c1-2-9(16)8-5-3-4-7(6-12)10(8)17-11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

BZWIFKPYLGEFJH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1SC(F)(F)F)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.